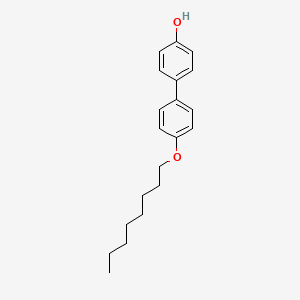
4-Hydroxy-4'-octyloxybiphenyl
Übersicht
Beschreibung
4-Hydroxy-4'-octyloxybiphenyl is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Displays (LCDs)
Overview
4-Hydroxy-4'-octyloxybiphenyl is primarily utilized in the formulation of liquid crystals for display technologies. Its ability to exhibit liquid crystalline phases allows for effective manipulation of light, making it ideal for LCDs.
Properties
- Thermotropic Behavior : The compound demonstrates thermotropic properties, meaning it can transition between different liquid crystal phases with temperature changes. This characteristic is crucial for the operation of LCDs, where temperature stability is essential.
- Electro-optical Characteristics : The compound exhibits favorable electro-optical properties, such as high dielectric anisotropy, which enhances the response time and efficiency of LCDs.
Case Studies
Research has shown that mixtures containing this compound can achieve improved performance metrics in LCD applications, including faster switching times and better color reproduction compared to conventional materials .
Advanced Material Development
Overview
The unique molecular structure of this compound also lends itself to the development of advanced materials beyond traditional displays.
Applications in Polymer-Dispersed Liquid Crystals (PDLCs)
In PDLC films, this compound serves as a key component that influences the alignment and aggregation of liquid crystals within polymer matrices. This results in materials that can be used for smart windows and privacy screens .
| Property | Value/Description |
|---|---|
| Dielectric Anisotropy | High |
| Phase Transition Range | Wide range suitable for various applications |
| Response Time | Significantly reduced in optimized mixtures |
Research on Chiral Liquid Crystals
Overview
The compound has been studied extensively in the context of chiral liquid crystals, which are essential for creating devices with enhanced optical properties.
Chiral Mesophases
this compound has been incorporated into chiral mesophases, leading to new insights into electro-optical switching mechanisms. These studies have indicated that such systems can exhibit unique optical phenomena, enhancing their applicability in display technologies and photonic devices .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound involves various chemical processes aimed at achieving high purity and specific structural characteristics. Techniques such as NMR spectroscopy and chromatography are employed to characterize the synthesized compounds effectively.
| Synthesis Method | Description |
|---|---|
| NMR Spectroscopy | Used for structural elucidation |
| Chromatography | Employed for purification |
Analyse Chemischer Reaktionen
Key Observations:
-
Reactivity : The hydroxy group at the 4-position undergoes nucleophilic substitution with octyl bromide under basic conditions.
-
Reaction Medium : Ethanol/water or DMF are common solvents, with potassium hydroxide or carbonate as the base.
-
Yield Variability : Yields range from 47.6% to 86%, influenced by reaction time, solvent, and temperature.
Functional Group Transformations
The hydroxy group in 4-hydroxy-4'-octyloxybiphenyl can undergo further modifications to introduce diverse functionalities:
Conversion to Carboxylic Acid
Starting from 4'-hydroxybiphenyl-4-carboxylic acid, alkylation with 1-bromo-octane produces 4-n-octyloxybiphenyl-4'-carboxylic acid .
Amide Formation
Hydrolysis of the carboxylic acid to an acid chloride (using thionyl chloride) followed by reaction with ammonia yields the amide derivative .
Reactions Involving the Octyloxy Group
The octyloxy substituent at the 4'-position influences reactivity and stability:
Eigenschaften
CAS-Nummer |
78435-18-4 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-(4-octoxyphenyl)phenol |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15,21H,2-7,16H2,1H3 |
InChI-Schlüssel |
VKMLCPHQDWRURW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













